methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole carboxylic acids, alcohol derivatives, and various substituted pyrazoles depending on the reagents and conditions used .
Scientific Research Applications
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-phenyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
- Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
- Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position of the pyrazole ring can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .
Biological Activity
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS Number: 1170995-44-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O4, with a molecular weight of 224.21 g/mol. It features a pyrazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C10H12N2O4 |
Molecular Weight | 224.21 g/mol |
CAS Number | 1170995-44-4 |
Hazard Classification | Irritant |
Biological Activities
Antimicrobial Activity : Pyrazolone derivatives, including this compound, have demonstrated significant antimicrobial properties. A review highlighted that pyrazolone compounds exhibit antibacterial, antifungal, and antitubercular activities. These effects are attributed to their ability to interfere with microbial metabolism and cell wall synthesis .
Anti-inflammatory Effects : Research has shown that compounds within the pyrazolone class possess anti-inflammatory properties. This compound could potentially reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
Anticancer Potential : Preliminary studies suggest that certain pyrazolone derivatives may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural modifications in the pyrazolone ring can enhance these effects .
Synthesis Methods
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under acidic conditions. The following general scheme outlines the synthesis:
- Starting Materials : Ethyl acetoacetate and hydrazine hydrate.
- Reaction Conditions : The reaction is usually carried out in an acidic medium (e.g., acetic acid) at elevated temperatures.
- Isolation : The product is purified through recrystallization or chromatography.
Study on Antimicrobial Activity
A study conducted by Ahmad et al. reviewed various pyrazolone derivatives for their antimicrobial properties. This compound was included in the screening process, showing promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Research
Another study investigated the anti-inflammatory effects of several pyrazolone derivatives, including this compound. The results indicated a significant reduction in inflammation markers in treated animal models compared to controls .
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 4-(2-ethylpyrazol-3-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H12N2O4/c1-3-12-7(4-5-11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
DCVPGONDTOGDNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)CC(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.